molecular formula C11H9ClN2O B13252271 2-(4-Chloro-1H-pyrazol-1-yl)-5-methylbenzaldehyde

2-(4-Chloro-1H-pyrazol-1-yl)-5-methylbenzaldehyde

Cat. No.: B13252271
M. Wt: 220.65 g/mol
InChI Key: MFGOZQPOVGDYRF-UHFFFAOYSA-N
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Description

2-(4-Chloro-1H-pyrazol-1-yl)-5-methylbenzaldehyde is a chemical compound that features a pyrazole ring substituted with a chlorine atom and a methyl group, along with a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by chlorination and formylation reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using hydrazine and suitable carbonyl precursors under controlled conditions. The chlorination step is often carried out using thionyl chloride or similar reagents, while the formylation can be achieved using Vilsmeier-Haack reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-1H-pyrazol-1-yl)-5-methylbenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Chloro-1H-pyrazol-1-yl)-5-methylbenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug discovery, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-1H-pyrazol-1-yl)-5-methylbenzaldehyde involves its interaction with specific molecular targets. The pyrazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chloro-1H-pyrazol-1-yl)-5-methylbenzaldehyde is unique due to the presence of both a pyrazole ring and a benzaldehyde moiety, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This dual functionality makes it a versatile compound in both synthetic and medicinal chemistry .

Properties

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

2-(4-chloropyrazol-1-yl)-5-methylbenzaldehyde

InChI

InChI=1S/C11H9ClN2O/c1-8-2-3-11(9(4-8)7-15)14-6-10(12)5-13-14/h2-7H,1H3

InChI Key

MFGOZQPOVGDYRF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C=C(C=N2)Cl)C=O

Origin of Product

United States

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